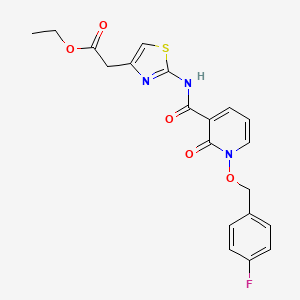

Ethyl 2-(2-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring fused with a dihydropyridine carboxamide moiety, substituted with a 4-fluorobenzyloxy group and an ethyl acetate ester. The compound’s synthesis and structural characterization likely employ crystallographic tools such as SHELXL for refinement and SHELXT for space-group determination, reflecting standard practices in small-molecule crystallography .

Properties

IUPAC Name |

ethyl 2-[2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5S/c1-2-28-17(25)10-15-12-30-20(22-15)23-18(26)16-4-3-9-24(19(16)27)29-11-13-5-7-14(21)8-6-13/h3-9,12H,2,10-11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXUYDDKKBJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate (CAS Number: 868678-61-9) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 431.4 g/mol. The structure includes a thiazole ring, a dihydropyridine moiety, and a fluorobenzyl ether, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including those structurally similar to this compound. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Mechanisms of Action :

- Induction of apoptosis via intrinsic and extrinsic pathways.

- Inhibition of key signaling pathways involved in cell proliferation and survival.

- Disruption of mitochondrial membrane potential leading to cytochrome c release.

Case Study : A study comparing the cytotoxicity of thiazolidine derivatives against cancer cell lines such as MCF-7 (breast cancer) demonstrated that compounds with similar structures exhibited significant growth inhibition, suggesting that this compound could possess comparable effects .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. This compound may exhibit activity against a range of bacterial strains:

- Mechanisms of Action :

- Inhibition of bacterial cell wall synthesis.

- Disruption of nucleic acid synthesis.

- Interference with protein synthesis mechanisms.

Research Findings : Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria in vitro .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.4 g/mol |

| CAS Number | 868678-61-9 |

| Anticancer Activity (MCF7 IC50) | <10 µM |

| Antimicrobial Spectrum | Gram-positive & Gram-negative |

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds containing thiazole and dihydropyridine structures exhibit promising anticancer activity. For instance, derivatives of thiazoles have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS). In vitro assays have reported IC50 values ranging from 0.47 to 1.4 µM for certain thiazole derivatives against TS proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The thiazole ring is known for its ability to penetrate bacterial cell membranes, making derivatives effective against various strains of bacteria and fungi. This dual action—anticancer and antimicrobial—highlights the compound's versatility in therapeutic applications .

Case Studies

- Prostate Cancer Treatment :

- Melanoma Research :

- Broad-Spectrum Antimicrobial Agents :

Potential Applications

Given its promising biological activities, Ethyl 2-(2-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate could be applied in:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.

- Research : In studies aimed at understanding the mechanisms of action of thiazole and dihydropyridine derivatives.

- Therapeutic Formulations : Potentially formulated into drug delivery systems targeting specific cancers or infections.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Inferred based on structural parallels to known bioactive compounds.

Key Structural Differences and Implications

Thiazole vs. Triazole Rings :

- The thiazole ring in the target compound provides a sulfur atom, enhancing π-π stacking and hydrogen-bonding capabilities compared to triazole-containing analogs (e.g., ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate ). Triazoles, however, offer greater metabolic stability due to their aromatic nitrogen-rich structure.

Fluorinated Aromatic Substitution: The 4-fluorobenzyloxy group in the target compound likely increases lipophilicity and membrane permeability relative to non-fluorinated analogs like thiabendazole .

Ester Functionality :

Research Findings from Structural Analogues

- Thiabendazole : As a benzimidazole-thiazole hybrid, its antifungal activity is attributed to microtubule disruption. The thiazole ring’s role in binding β-tubulin highlights the pharmacophoric importance of sulfur-containing heterocycles .

- Flumioxazin: The fluorinated benzoxazin moiety contributes to herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. This underscores fluorine’s utility in agrochemical design .

- Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate : The triazole-thioacetate structure may target enzymes like cyclooxygenase or kinases, though specific data are lacking .

Q & A

[Basic] What are the standard synthetic routes for this compound, and what yields are typically achieved?

The synthesis typically involves coupling a thiazole-containing intermediate with a dihydropyridine derivative. For example, hydrazide intermediates are dissolved in polar aprotic solvents (e.g., DMSO), refluxed, and crystallized to form the target compound. Yields around 65% have been reported using similar methodologies, though optimization of reaction time, solvent choice, and purification steps (e.g., recrystallization with water-ethanol mixtures) can improve efficiency .

[Basic] Which spectroscopic and analytical techniques are recommended for structural characterization?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm connectivity of the thiazole, dihydropyridine, and 4-fluorobenzyl groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.

- X-ray crystallography (if suitable crystals are obtained) for absolute stereochemical confirmation. Comparative analysis with structurally related compounds (e.g., thiadiazole derivatives) can resolve ambiguities .

[Advanced] How can researchers optimize synthesis yield using Design of Experiments (DoE)?

DoE methodologies (e.g., factorial designs or response surface modeling) allow systematic exploration of variables such as:

- Reaction temperature (e.g., testing 60°C vs. 80°C).

- Solvent polarity (e.g., DMSO vs. DMF).

- Catalyst loading (e.g., 1 mol% vs. 5 mol%).

For instance, a central composite design could identify interactions between variables, reducing the number of trials while maximizing yield. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can further narrow optimal conditions by predicting energy barriers and intermediates .

[Advanced] How can contradictions between experimental and computational data (e.g., NMR shifts or reaction pathways) be resolved?

- Cross-validation : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized equipment) to rule out experimental artifacts.

- Advanced simulations : Use density functional theory (DFT) to calculate NMR chemical shifts or reaction pathways. Discrepancies may arise from solvation effects or conformational flexibility not accounted for in simulations. Adjust computational parameters (e.g., solvent models) to align with experimental settings .

- Alternative characterization : Employ hyphenated techniques like LC-MS/NMR to track intermediate formation in real-time.

[Advanced] What strategies address low reproducibility in biological activity assays involving this compound?

- Strict batch consistency : Ensure synthetic batches are ≥95% pure (via HPLC) and characterized identically.

- Assay controls : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Statistical analysis : Apply ANOVA to identify variability sources (e.g., plate-to-plate differences in cell-based assays).

- Metabolic stability testing : Evaluate compound stability in assay media (e.g., plasma protein binding, pH-dependent degradation) to rule out confounding factors .

[Basic] What are the key challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Column chromatography may not be feasible at larger scales; switch to recrystallization or distillation.

- Exothermic reactions : Implement temperature-controlled reactors to manage heat generation during thiazole ring formation.

- Solvent recovery : Use green chemistry principles (e.g., solvent recycling) to reduce costs and environmental impact .

[Advanced] How can computational chemistry predict degradation pathways or reactive intermediates?

- Reactivity profiling : Use software (e.g., Gaussian, ORCA) to model hydrolysis of the ester or amide groups under acidic/alkaline conditions.

- Degradation kinetics : Apply transition state theory to predict half-lives in aqueous buffers.

- In silico metabolite prediction : Tools like Schrödinger’s MetaSite can identify potential oxidative or conjugative metabolites, guiding stability studies .

[Basic] What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile solvents (e.g., DMSO).

- Waste disposal : Segregate halogenated waste (from 4-fluorobenzyl groups) according to institutional guidelines .

[Advanced] How can researchers design analogs to improve target selectivity?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with other aryl groups) and test activity against related targets.

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic contacts.

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on the thiazole ring) to guide analog design .

[Advanced] What statistical methods are suitable for analyzing dose-response data in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.